molecular formula C14H21NO3 B13195315 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13195315
M. Wt: 251.32 g/mol
InChI Key: YIOSFSHZNYAPLR-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclohexyl group substituted with a methyl group, an isopropyl group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the oxazole ring: This can be accomplished through the cyclization of appropriate precursors such as α-hydroxy ketones and amides under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the oxazole ring with a suitable cyclohexyl halide in the presence of a strong base like sodium hydride.

    Substitution with the isopropyl group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Alcohols, aldehydes, or reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.

    2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its carboxylic acid group allows for further derivatization and conjugation, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(3-methylcyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C14H21NO3/c1-8(2)11-12(14(16)17)18-13(15-11)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3,(H,16,17)

InChI Key

YIOSFSHZNYAPLR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=NC(=C(O2)C(=O)O)C(C)C

Origin of Product

United States

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